molecular formula C31H40O16 B1245784 Bruceoside D

Bruceoside D

Numéro de catalogue: B1245784
Poids moléculaire: 668.6 g/mol
Clé InChI: CXVWQUMYRFPSCJ-SJULGOEYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bruceoside D is a quassinoid glucoside isolated from the plant Brucea javanica . This natural product demonstrates selective cytotoxicity against a diverse panel of human cancer cell lines, including leukemia, and cancers of the lung, colon, central nervous system (CNS), melanoma, and ovaries . The inhibitory activity (log GI50) of this compound in these models ranges from -4.14 to -5.72 . Furthermore, this compound has been reported to exhibit inhibitory activity against HIV replication in H9 T-lymphoid cells with an IC50 value of 3 µM, suggesting potential for virology research . Quassinoid glycosides like this compound are of significant research interest as they can be metabolized in vivo into more active, deglycosylated compounds, potentially enhancing their anticancer efficacy . This makes this compound a valuable compound for investigating natural product-based anticancer mechanisms and for pharmacological studies in experimental therapeutics.

Propriétés

Formule moléculaire

C31H40O16

Poids moléculaire

668.6 g/mol

Nom IUPAC

(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17R)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid

InChI

InChI=1S/C31H40O16/c1-10(2)5-16(33)47-22-24-30-9-43-31(24,28(41)42)25(39)21(38)23(30)29(4)7-13(17(34)11(3)12(29)6-15(30)46-26(22)40)44-27-20(37)19(36)18(35)14(8-32)45-27/h5,7,11-12,14-15,18-25,27,32,35-39H,6,8-9H2,1-4H3,(H,41,42)/t11-,12-,14+,15+,18+,19-,20+,21+,22+,23+,24+,25-,27+,29-,30+,31+/m0/s1

Clé InChI

CXVWQUMYRFPSCJ-SJULGOEYSA-N

SMILES isomérique

C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)O

SMILES canonique

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O

Synonymes

bruceoside D

Origine du produit

United States

Applications De Recherche Scientifique

Anti-Cancer Activity

Bruceoside D has shown significant anti-cancer effects, particularly in various human cancer cell lines. Research indicates that it induces apoptosis and inhibits tumor growth through multiple mechanisms:

  • Mechanism of Action : this compound regulates mitochondrial pathways to promote apoptosis in cancer cells. It has demonstrated potent cytotoxicity against chronic myeloid leukemia K562 cells with an IC50 value of 2.53 µM .
  • Case Study : In vitro studies have shown that this compound, alongside other quassinoids from Brucea javanica, exhibits strong anti-tumor activity against pancreatic cancer cell lines (PANC-1 and SW1990) with IC50 values indicating effective inhibition .

Anti-Inflammatory Effects

The compound also possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

  • Research Findings : this compound has been linked to the inhibition of inflammatory cytokines and mediators, contributing to its therapeutic potential in conditions characterized by chronic inflammation .

Anti-Parasitic Applications

This compound has been investigated for its efficacy against various parasitic infections:

Data Tables

The following tables summarize key research findings related to this compound's applications:

Application Effect IC50 Value Reference
Anti-CancerInduces apoptosis in K562 cells2.53 µM
Anti-CancerInhibits growth in PANC-1 cells0.36 µM
Anti-ParasiticInhibits Babesia gibsoni25 nM
Anti-InflammatoryReduces inflammatory cytokinesN/A

Clinical Implications and Future Directions

Despite promising findings, clinical research on this compound remains limited. Most studies are observational or preclinical, highlighting the need for more rigorous clinical trials to validate its efficacy and safety in human subjects.

  • Future Research Directions : There is a clear necessity for comprehensive clinical studies that explore the pharmacokinetics, optimal dosing regimens, and long-term effects of this compound. Additionally, investigations into its synergistic effects when combined with other therapeutic agents could enhance its clinical utility.

Comparaison Avec Des Composés Similaires

Structural Features of Bruceosides

Bruceosides (A–F) share a core quassinoid skeleton but differ in substituents and glycosidic linkages (Table 1).

Table 1: Structural Differences Among Bruceosides

Compound R1 Substituent R2 Substituent Glycosidic Linkage Position
Bruceoside A CH₃ Ketone (C=O) C3
Bruceoside B Variable Variable C3
Bruceoside C Long alkyl Ketone C3
Bruceoside D None Ketone C2
Bruceoside E None COO-C₃H₇ C2
Bruceoside F None COO-C₄H₉ C2
  • The C2 glycosidic linkage in this compound (vs. C3 in A–C) correlates with improved antitubercular activity, as seen in molecular docking studies .

Anticancer Activity

Table 2: Cytotoxicity of Bruceosides in Cancer Models

Compound Cancer Model ED₅₀/IC₅₀ Key Mechanisms
Bruceoside A P-388 leukemia 0.77 μg/mL Inhibits RNA polymerase, thymidylate synthetase
Bruceoside C KB, A-549, RPMI cells 3.15–7.49 μmol/L Direct DNA intercalation
This compound Non-small cell lung, ovarian Selective toxicity Induces apoptosis via mitochondrial pathway
Bruceoside F Colon, melanoma <5 μmol/L Targets topoisomerase II
  • Highlights :
    • This compound shows selective cytotoxicity against solid tumors, unlike Bruceoside A, which is more potent in leukemia .
    • Bruceoside F’s ester group (COO-C₄H₉) enhances lipophilicity, improving membrane permeability and activity in colon cancer .

Antitubercular Activity

Table 3: InhA Enzyme Inhibition (MolDock Scores)

Compound MolDock Score (kcal/mol) Hydrogen Bond Interactions Key Residues
4PI (Control) -170.2 3 Ser 94, Met 199
Bruceoside A -11.63 4 Gly 96, Thr 196
This compound -11.77 5 Gly 14, Ser 20, Ile 194
Bruceoside F -190.76 7 Asp 69, Arg 213, Met 147
  • Key Findings :
    • Bruceoside F has the strongest InhA inhibition due to extensive hydrogen bonding with catalytic residues (e.g., Asp 69, Arg 213) .
    • This compound’s ketone group at R2 facilitates interactions with Ile 194 and Ser 20, critical for enzyme active-site binding .

Discussion: Structure-Activity Relationships (SAR)

  • Glycosidic Linkage Position : C2-linked bruceosides (D–F) exhibit superior antitubercular activity compared to C3-linked analogs (A–C), likely due to better alignment with InhA’s binding pocket .
  • Substituent Effects :
    • The absence of R1 (e.g., this compound vs. A) reduces steric clashes, enhancing enzyme inhibition .
    • Ester groups (e.g., Bruceoside E and F) improve pharmacokinetic properties, increasing bioavailability and tissue penetration .

Méthodes De Préparation

Solvent Extraction

Fresh or dried seeds of Brucea javanica are ground into a fine powder and subjected to maceration with polar solvents. Methanol and ethanol are preferred due to their efficacy in dissolving quassinoids. A typical protocol involves refluxing the plant material in 95% methanol at 60°C for 24 hours, followed by filtration and solvent evaporation under reduced pressure. The crude extract is then partitioned between water and ethyl acetate to remove non-polar contaminants.

Chromatographic Purification

The ethyl acetate fraction is further purified using column chromatography. Silica gel (200–300 mesh) is commonly employed, with gradient elution using chloroform-methanol mixtures (10:1 to 1:1 v/v). This compound elutes in the mid-polarity fraction, which is confirmed by thin-layer chromatography (TLC) with a chloroform-methanol (8:2) mobile phase and visualization under UV light at 254 nm. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water gradient (0.1% formic acid) achieves final purification, yielding this compound with >95% purity.

Synthetic Routes to this compound

While natural extraction remains the primary source, synthetic approaches offer scalability and structural modification opportunities. The synthesis of this compound is inferred from methodologies developed for related quassinoids, such as Bruceantin and Bruceoside E.

Alkaline Hydrolysis of Bruceoside Precursors

This compound can be synthesized from Bruceoside-A or -B via selective hydrolysis. Treatment of Bruceoside-A with potassium hydroxide (0.5 M in methanol) at −5°C for 6 hours removes the senecioyl moiety at the C-15 position, yielding 15-desenecioyl Bruceoside-A (Figure 1). Neutralization with dilute sulfuric acid precipitates salts, which are removed by filtration. The product is then subjected to Lewis acid-mediated glycoside cleavage using boron trifluoride etherate in dichloromethane, yielding the aglycone intermediate.

Table 1: Reaction Conditions for Alkaline Hydrolysis

ParameterCondition
Temperature−5°C to 25°C
BaseKOH (0.5 M in methanol)
Reaction Time6 hours
Neutralization AgentH₂SO₄ (1 M)
Yield68–72%

Esterification and Glycosidation

The aglycone intermediate is esterified at the C-3 and C-15 positions using acid chlorides. For this compound, 3,4-dimethyl-2-pentenoyl chloride is reacted with the aglycone in chloroform-pyridine (4:1) at 40°C for 24 hours. A molar ratio of 5:1 (acid chloride to aglycone) ensures complete di-esterification. The crude product is purified via preparative TLC (silica gel GF₂₅₄, hexane-ethyl acetate 7:3), yielding the diester intermediate.

Glycosidation is achieved by coupling the diester with a protected glucose derivative under Mitsunobu conditions (DIAD, PPh₃, THF). Deprotection with aqueous HCl yields this compound, confirmed by NMR and mass spectrometry.

Table 2: Esterification Parameters

ParameterCondition
Acid Chloride3,4-Dimethyl-2-pentenoyl chloride
SolventChloroform-pyridine (4:1)
Temperature40°C
Reaction Time24 hours
Yield77–82%

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and yield optimization. Key steps include:

Continuous Extraction Systems

Countercurrent extraction (CCE) with ethanol-water (70:30) reduces solvent consumption by 40% compared to batch methods. Automated HPLC systems with recycling preparative columns achieve throughputs of 1–2 kg/day.

Catalytic Esterification

Heterogeneous catalysts (e.g., immobilized lipases) enable esterification under milder conditions (30°C, 12 hours), reducing energy costs and improving selectivity.

Analytical Characterization

This compound is characterized by:

  • NMR : δ 5.28 (d, J = 9.8 Hz, H-15), δ 4.96 (s, H-3), δ 1.24 (s, C-28 methyl).

  • HRMS : [M + Na]⁺ m/z 693.2451 (calc. 693.2448 for C₃₁H₄₂O₁₆Na).

  • IR : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (α,β-unsaturated ketone) .

Q & A

Q. What methodologies are recommended for structural elucidation of Bruceoside D, and how do they differentiate it from structurally similar analogs like Bruceoside A or C?

Answer: Structural characterization of this compound relies on spectroscopic techniques such as nuclear magnetic resonance (NMR) for determining carbon-hydrogen frameworks and X-ray crystallography for resolving stereochemistry. Key differences from analogs (e.g., Bruceoside A) are identified via side-chain modifications:

  • This compound lacks an R1 group but retains a ketone (C=O) at R2, distinguishing it from Bruceoside A (R1 = CH₃) and Bruceoside C (longer side chain) .

  • Comparative analysis using high-resolution mass spectrometry (HR-MS) validates molecular formulas, while infrared (IR) spectroscopy confirms functional groups like ketones.
    Table 1: Structural Features of this compound vs. Analogs
CompoundR1 GroupR2 GroupKey Differentiation
Bruceoside ACH₃C=OMethyl substitution
This compoundNoneC=OKetone at R2 only
Bruceoside CNoneVariableExtended side chain

Q. How can researchers ensure reproducibility in isolation protocols for this compound from Brucea javanica?

Answer: Reproducibility requires:

  • Standardized extraction solvents (e.g., ethanol/water mixtures) to optimize yield .
  • Chromatographic validation (HPLC or TLC) to confirm purity, as per guidelines for experimental rigor in natural product isolation .
  • Documentation of plant material sourcing (geographical origin, harvest time) to control variability in phytochemical profiles.

Advanced Research Questions

Q. What experimental frameworks are optimal for evaluating this compound’s bioactivity in in vitro vs. in vivo models?

Answer:

  • In vitro : Use dose-response assays (e.g., IC₅₀ calculations in cancer cell lines) with controls for cytotoxicity (e.g., MTT assay). Structural analogs (e.g., Bruceoside A) should be included to assess specificity .
  • In vivo : Prioritize xenograft models for antitumor activity, with pharmacokinetic studies to monitor bioavailability. Ensure compliance with ethical guidelines for animal studies .

Q. How should researchers address contradictory findings in this compound’s pharmacological mechanisms across studies?

Answer:

  • Conduct meta-analyses to quantify heterogeneity (e.g., using I² statistic or Higgins’ R ) and identify confounding variables (e.g., cell line variability, dosage discrepancies) .
  • Sensitivity analysis can isolate factors contributing to contradictions, such as impurity in test compounds or methodological biases .

Q. Table 2: Statistical Tools for Resolving Data Contradictions

ToolPurposeInterpretation
Quantifies heterogeneity>50% indicates high variability
R ratioCompares random vs. fixed effectsR > 1 suggests significant between-study variance

Q. What strategies validate hypotheses about this compound’s structure-activity relationships (SAR) in drug discovery?

Answer:

  • Apply the P-E/I-C-O framework to design SAR studies:
    • Population (P) : Target protein/receptor.
    • Exposure (E) : this compound and analogs.
    • Comparison (C) : Positive/negative controls.
    • Outcome (O) : Binding affinity or inhibitory activity .
  • Molecular docking simulations (e.g., AutoDock Vina) predict interactions between this compound’s ketone group and active sites, validated via surface plasmon resonance (SPR) for binding kinetics .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.